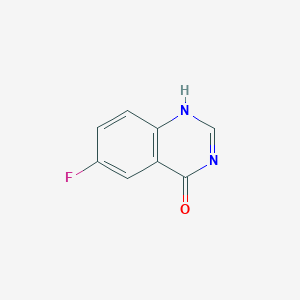

4-Methyl-3-nitrobenzohydrazide

Overview

Description

The compound of interest, 4-Methyl-3-nitrobenzohydrazide, is a derivative of benzohydrazide with potential applications in various fields, including medicinal chemistry and materials science. While the provided papers do not directly discuss 4-Methyl-3-nitrobenzohydrazide, they do provide insights into related compounds that can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds often involves esterification, nitration, and the formation of hydrazone linkages. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester is achieved through a Fischer esterification reaction, which is a straightforward process and can be completed within a short time frame, indicating that similar methods could potentially be applied to synthesize 4-Methyl-3-nitrobenzohydrazide . Additionally, the synthesis of hydrazone compounds derived from 4-methylbenzohydrazide with different benzaldehydes suggests that the hydrazide group can be a versatile precursor for the formation of hydrazone derivatives .

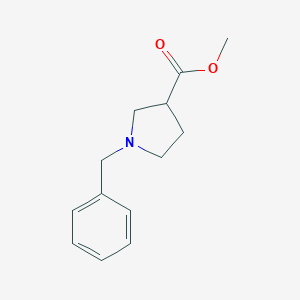

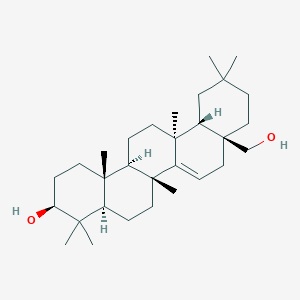

Molecular Structure Analysis

The molecular structure of related compounds shows that they can crystallize in various space groups with different lattice parameters, indicating that 4-Methyl-3-nitrobenzohydrazide may also exhibit polymorphism . The presence of hydrogen bonding and π-π stacking interactions in the crystal structures of these compounds suggests that 4-Methyl-3-nitrobenzohydrazide might also form similar intermolecular interactions, which could influence its solid-state properties .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the formation of hydrogen-bonded networks and the potential for bond fission under certain conditions. For example, the carbon-sulfur bond fission in alkyl nitrobenzoates under alkaline conditions indicates that 4-Methyl-3-nitrobenzohydrazide may also undergo specific bond cleavage reactions . The formation of hydrogen-bonded sheets and chains in various compounds also highlights the potential for 4-Methyl-3-nitrobenzohydrazide to participate in hydrogen bonding, which could affect its reactivity and solubility .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting points, and crystal density, can be inferred from their molecular structures and intermolecular interactions. The presence of nitro groups and hydrazide functionalities in these compounds suggests that 4-Methyl-3-nitrobenzohydrazide may have similar properties, such as a relatively high melting point and specific solubility characteristics in organic solvents . The metabolites of related compounds, as monitored by HPLC, also provide insights into the potential in vivo behavior of 4-Methyl-3-nitrobenzohydrazide, such as its metabolism and excretion profiles .

Scientific Research Applications

Synthesis and Biological Activity of 1,3,4-Oxadiazole Derivatives : A study involved synthesizing 1,3,4-oxadiazole derivatives using 3-methyl-4-nitrobenzhydrazide, which displayed promising antimicrobial activity, particularly against Staphylococcus spp., and low cytotoxicity, indicating potential as antimicrobial agents (Paruch et al., 2020).

Antihypertensive α-Blocking Agents : Hydrazides, including 4-nitrobenzohydrazide, were used in the synthesis of compounds with significant antihypertensive α-blocking activity and low toxicity (Abdel-Wahab et al., 2008).

Tuberculostatic Activity of 4-Nitrobenzohydrazide Derivatives : Research on novel 2-(4-nitrobenzoyl)hydrazinecarbodithioic acid derivatives, synthesized from 4-nitrobenzohydrazide, showed promising tuberculostatic activity, suggesting potential applications in tuberculosis treatment (Gobis et al., 2012).

Cytotoxicity and Antimicrobial Evaluation of Oxadiazoles and Thiadiazoles : 2-(5-methyl-2-nitrophenyl)-5-substituted 1,3,4-oxadiazoles and thiadiazoles, derived from 5-methyl-2-nitrobenzohydrazide, exhibited significant cytotoxic and antibacterial activities (Mutchu et al., 2018).

Xanthine Oxidase Inhibitory Activity : A study on hydrazones synthesized from 4-nitrobenzohydrazide found one compound particularly effective as a xanthine oxidase inhibitor, suggesting its potential in treating diseases related to xanthine oxidase activity (Han et al., 2022).

Nonlinear Optical Parameters of Hydrazones : Hydrazones derived from 4-nitrobenzohydrazide showed potential for applications in optical devices due to their nonlinear optical properties (Naseema et al., 2010).

Antibacterial Activity of Hydrazone Compounds : Hydrazone compounds synthesized from 4-methylbenzohydrazide exhibited moderate antibacterial activity, with some compounds showing high activity against bacterial strains (Lei et al., 2015).

Solubility and Spectroscopic Analysis : 3-Methyl-4-nitrobenzoic acid, closely related to 4-Methyl-3-nitrobenzohydrazide, was studied for its solubility in various solvents, providing insights into its physical and chemical properties (Acree et al., 2017).

Mechanism of Action

Target of Action

Similar compounds often interact with proteins or enzymes that play a crucial role in cellular processes .

Mode of Action

Based on its structural similarity to other nitrobenzohydrazides, it may undergo nucleophilic substitution reactions at the benzylic position . These reactions could lead to changes in the target molecules, potentially altering their function.

properties

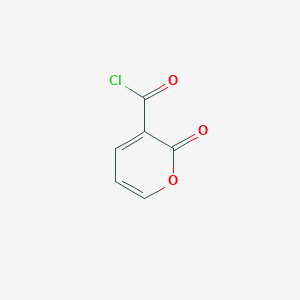

IUPAC Name |

4-methyl-3-nitrobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c1-5-2-3-6(8(12)10-9)4-7(5)11(13)14/h2-4H,9H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYFNNWYBXZHEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

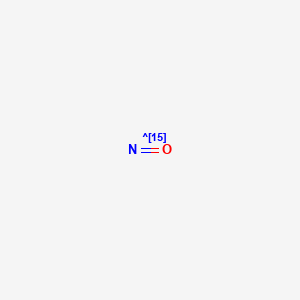

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395040 | |

| Record name | 4-methyl-3-nitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-nitrobenzohydrazide | |

CAS RN |

19013-12-8 | |

| Record name | Benzoic acid, 4-methyl-3-nitro-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19013-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methyl-3-nitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.